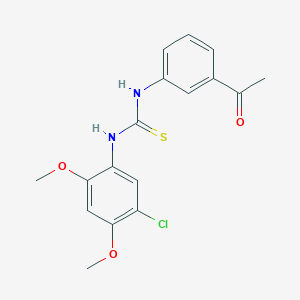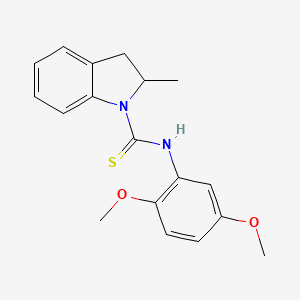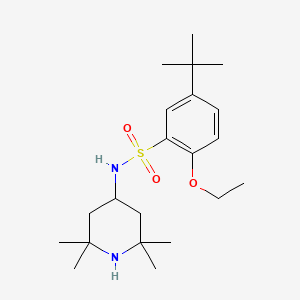![molecular formula C19H21N3O B4852323 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea
Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea, also known as MIH-1, is a chemical compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. MIH-1 is a small molecule inhibitor of protein-protein interactions, specifically targeting the interaction between MDM2 and p53, which is a well-known oncogenic pathway.
Mechanism of Action
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea inhibits the interaction between MDM2 and p53 by binding to the MDM2 protein. This leads to the stabilization and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have a higher binding affinity for MDM2 than other known inhibitors, making it a promising candidate for further development.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy. This compound has not been shown to have any significant effects on normal cells, indicating its potential specificity for cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to have a higher binding affinity for MDM2 than other known inhibitors, making it a more effective inhibitor. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, further studies are needed to determine the potential of this compound in combination with other cancer therapies. Finally, the development of this compound derivatives with improved solubility and selectivity for cancer cells could lead to the development of more effective cancer treatments.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by this compound can lead to the activation of the p53 pathway, which is a crucial pathway in preventing cancer development. This compound has been shown to induce cell death in cancer cells, including leukemia, breast cancer, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-3-6-16(7-4-13)22-19(23)20-10-9-15-12-21-18-8-5-14(2)11-17(15)18/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTHAPQDWUFLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(3,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4852247.png)
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4852248.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B4852252.png)
![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)